Fenoprofen calcium
Overview
Description
Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the symptomatic relief of rheumatoid arthritis, osteoarthritis, and mild to moderate pain. It is an arylacetic acid derivative and is known for its analgesic, anti-inflammatory, and antipyretic properties . This compound is marketed under various brand names, including Nalfon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenoprofen calcium is synthesized through a multi-step process involving the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacetic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield 2-(3-phenoxyphenyl)propanoic acid. The final step involves the reaction of this acid with calcium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fenoprofen calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide.
Reduction: Reduced derivatives of fenoprofen.
Substitution: Substituted phenoxyphenyl derivatives.
Scientific Research Applications
Fenoprofen calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating arthritis and pain management.
Industry: Used in the development of topical formulations to minimize gastrointestinal side effects associated with oral administration
Mechanism of Action
Fenoprofen calcium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates inflammation and pain .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer half-life and similar mechanism of action.
Ketoprofen: Shares similar therapeutic uses but differs in its pharmacokinetic profile.
Uniqueness of Fenoprofen Calcium: this compound is unique in its specific inhibition of COX enzymes and its stereoselective bioconversion, where the ®-isomer is converted to the more active (S)-isomer. This chiral inversion enhances its pharmacological activity and distinguishes it from other NSAIDs .
Properties
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXSAWXWSTUOD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31879-05-7 (Parent), 29679-58-1 (Parent) | |
Record name | Fenoprofen calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80904653 | |
Record name | Fenoprofen calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34597-40-5, 53746-45-5 | |
Record name | Fenoprofen calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoprofen calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOPROFEN CALCIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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